

Angustifoline: Structural Characterization, Biosynthesis, and Isolation Protocols

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Compound of Interest

Compound Name: *Angustifoline*

Cat. No.: *B1197986*

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Executive Summary

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid (QA) predominantly isolated from *Lupinus angustifolius* (narrow-leaved lupin). Unlike the tetracyclic "sparteine-type" alkaloids (e.g., lupanine), **angustifoline** possesses a unique tricyclic framework characterized by a secondary amine and a reactive allyl side chain. This structural distinctiveness makes it a critical marker in chemotaxonomy and a versatile scaffold for semi-synthetic drug discovery. This guide provides a definitive analysis of its chemical structure, molecular weight, biosynthetic origin, and isolation methodologies.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

Angustifoline is distinguished by its specific stereochemistry and the presence of a vinyl group, which serves as a handle for chemical derivatization.

Table 1: Core Chemical Data

Parameter	Technical Specification
Common Name	(-)-Angustifoline
IUPAC Name	(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 ^{2,7}]tridecan-6-one
CAS Registry Number	550-43-6
Molecular Formula	C ₁₄ H ₂₂ N ₂ O
Molecular Weight (Average)	234.34 g/mol
Monoisotopic Mass	234.1732 Da
SMILES	<chem>C=CC[C@H]1[C@H]2C[C@H]3CCCC(=O)N3C2</chem>
Physical State	Crystalline solid or oil (depending on purity/salt form)
Solubility	Soluble in DCM, CHCl ₃ , Ethanol, Methanol; Sparingly soluble in water (free base)
pKa (Predicted)	~9.5 (Secondary amine nitrogen)

Structural Commentary

The molecule consists of a cytosine-like tricyclic core but differs by the opening of the D-ring, resulting in a secondary amine at position 12 and an allyl group at position 13.

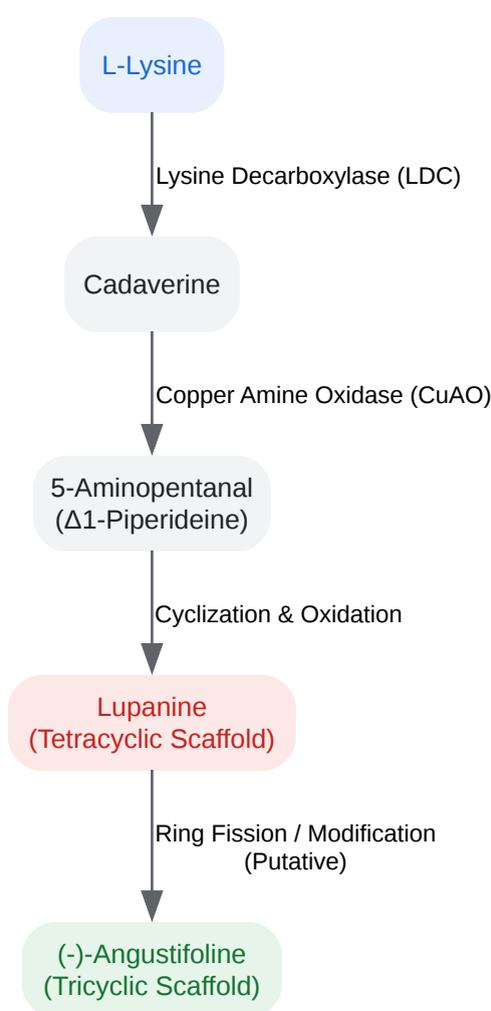
- N1 Position: Tertiary amide nitrogen (non-basic, part of the lactam ring).
- N12 Position: Secondary amine (basic, protonation site).
- C13 Position: Substituted with an allyl group (), a diagnostic feature in NMR spectroscopy.

Biosynthetic Origin

Angustifoline belongs to the lysine-derived alkaloid family. Its biosynthesis branches from the tetracyclic quinolizidine pathway.[1] While lupanine is formed via the cyclization of the diiminium cation, **angustifoline** is often considered a degradation product or a divergent metabolite where the fourth ring (D-ring) fails to close or undergoes ring fission.

Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from the amino acid precursor to the tricyclic **angustifoline**.



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Figure 1: Simplified biosynthetic relationship placing **Angustifoline** within the Quinolizidine Alkaloid pathway.

Isolation & Purification Protocol

The isolation of **angustifoline** from *Lupinus* seeds relies on its basicity and solubility differential between acidic and alkaline aqueous phases. The following protocol is a self-validating system designed to separate alkaloids from lipids and neutral plant matrix components.

Reagents Required[9][10]

- Plant Material: *Lupinus angustifolius* seeds (milled to fine flour).[2]
- Solvents: 0.5 M HCl, Dichloromethane (DCM), Ethanol, 25% Ammonium Hydroxide or 5 M NaOH.
- Stationary Phase: Silica gel 60 (0.040–0.063 mm).

Step-by-Step Methodology

Phase 1: Extraction of Crude Alkaloids[3]

- Homogenization: Suspend 100 g of lupin flour in 500 mL of 0.5 M HCl. Stir mechanically for 2 hours at room temperature. Rationale: Protonation of N12 converts **angustifoline** to its water-soluble salt form.
- Clarification: Centrifuge the slurry at 4,000 x g for 15 minutes. Collect the supernatant.
- Defatting (Optional but Recommended): Wash the acidic supernatant with 100 mL DCM. Discard the organic layer (contains fats/waxes).
- Basification: Adjust the pH of the aqueous phase to pH > 12 using 5 M NaOH. Rationale: Deprotonation renders the alkaloid neutral and lipophilic.
- Liquid-Liquid Extraction: Extract the alkaline aqueous phase with DCM (3 x 150 mL).
- Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the Crude Alkaloid Extract.

Phase 2: Purification via Column Chromatography

- Column Packing: Slurry pack a glass column with Silica gel 60 using DCM.

- Loading: Dissolve the crude extract in a minimum volume of DCM and load onto the column.
- Elution Gradient:
 - Start: 100% DCM (Elutes non-polar impurities).
 - Gradient: 98:2 to 90:10 DCM:Methanol (v/v).
 - Note: **Angustifoline** typically elutes before lupanine due to the secondary amine's interaction with silica and the specific polarity of the tricyclic system.
- TLC Monitoring: Check fractions using TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1). Visualize with Dragendorff's reagent (Orange spots).

Isolation Workflow Diagram



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Figure 2: Process flow for the extraction and purification of **Angustifoline**.

Analytical Characterization

To validate the identity of isolated **Angustifoline**, researchers must look for specific spectral fingerprints.

Mass Spectrometry (GC-MS)[2][4]

- Molecular Ion (M⁺): m/z 234 (detectable, often weak).
- Base Peak: m/z 193. This corresponds to the loss of the allyl group (), a fragmentation pathway characteristic of C-allyl quinolizidines.
- Other Fragments: m/z 150, 112, 55.

Nuclear Magnetic Resonance (NMR)[10][13][14][15]

- ^1H NMR Diagnostic Signals:
 - Allyl Group: A multiplet at ~5.7-5.9 ppm (methine) and terminal alkene protons at ~5.0-5.2 ppm.
 - Lactam Region: Protons adjacent to the lactam nitrogen and carbonyl exhibit distinct deshielding.
- ^{13}C NMR:
 - Carbonyl (C=O): Signal typically around 170-172 ppm.
 - Allyl Carbons: Distinct signals for the vinyl carbons (~135 ppm and ~117 ppm).

Pharmacological Potential

Angustifoline is of interest in drug development due to its bispidine-like core.

- Antimicrobial Activity: Exhibits moderate bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).
- Semi-Synthesis Precursor: The secondary amine (N12) allows for N-alkylation or acylation to create libraries of derivatives with enhanced bioavailability or potency.
- Toxicity: While less toxic than sparteine, it is a deterrent to herbivores. In drug development, its safety window must be established early via cytotoxicity assays (e.g., MTT assay on HepG2 cells).

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